6-[4-(allyloxy)phenyl]-3-amino-N-(4-ethoxyphenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide
CAS No.: 609794-50-5
Cat. No.: VC16131727
Molecular Formula: C26H22F3N3O3S
Molecular Weight: 513.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 609794-50-5 |
|---|---|
| Molecular Formula | C26H22F3N3O3S |
| Molecular Weight | 513.5 g/mol |
| IUPAC Name | 3-amino-N-(4-ethoxyphenyl)-6-(4-prop-2-enoxyphenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide |
| Standard InChI | InChI=1S/C26H22F3N3O3S/c1-3-13-35-18-9-5-15(6-10-18)20-14-19(26(27,28)29)21-22(30)23(36-25(21)32-20)24(33)31-16-7-11-17(12-8-16)34-4-2/h3,5-12,14H,1,4,13,30H2,2H3,(H,31,33) |
| Standard InChI Key | SLAWCZPSWBQGPV-UHFFFAOYSA-N |
| Canonical SMILES | CCOC1=CC=C(C=C1)NC(=O)C2=C(C3=C(S2)N=C(C=C3C(F)(F)F)C4=CC=C(C=C4)OCC=C)N |
Introduction
Synthesis
Although specific synthesis protocols for this compound are not directly available in the provided sources, the general synthetic approach for thieno[2,3-b]pyridine derivatives involves:
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Cyclization: Formation of the thieno[2,3-b]pyridine core via cyclocondensation reactions using substituted thiophenes and pyridines.
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Functionalization: Introduction of substituents like amino groups, allyloxyphenyl moieties, and trifluoromethyl groups through electrophilic or nucleophilic substitution reactions.
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Amide Coupling: Formation of the carboxamide bond with an ethoxyphenyl group using standard coupling agents (e.g., carbodiimides).
Advanced techniques like microwave-assisted synthesis or catalysis may enhance reaction efficiency.
Analytical Characterization
To confirm the structure of such compounds, standard analytical techniques are employed:
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NMR Spectroscopy (¹H and ¹³C): To determine the connectivity of atoms within the molecule.
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Mass Spectrometry (MS): To confirm molecular weight and fragmentation patterns.
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X-ray Crystallography: For precise determination of molecular geometry.
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Infrared Spectroscopy (IR): To identify functional groups like amides and ethers.
Potential Applications
The structural features of this compound suggest potential applications in drug discovery:
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Trifluoromethyl Group (-CF₃):
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Enhances metabolic stability.
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Improves lipophilicity for better membrane permeability.
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Aromatic Substituents:
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May facilitate interactions with biological targets via π-stacking or hydrophobic effects.
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Hypothetical Activities
Based on structural analogs:
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Anti-inflammatory Properties:
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Similar compounds have been studied as inhibitors of enzymes like 5-lipoxygenase (5-LOX).
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Anticancer Potential:
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The thieno[2,3-b]pyridine scaffold is known to interact with kinases or DNA-binding proteins.
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Antimicrobial Activity:
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The electron-rich heterocyclic core may disrupt microbial enzyme systems.
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Molecular Docking Studies
In silico studies could predict binding affinity to key biological targets such as kinases, enzymes, or receptors.
Research Outlook
To fully explore the potential of this compound:
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Synthetic Optimization: Develop cost-effective and scalable synthetic routes.
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Biological Testing: Evaluate in vitro and in vivo activity against specific disease models.
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Pharmacokinetics Studies: Assess absorption, distribution, metabolism, and excretion (ADME) properties.
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Structure-Activity Relationship (SAR): Modify substituents to optimize potency and selectivity.
This compound represents a promising scaffold for further chemical and pharmacological investigations.
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